molecular formula C9H4BrClF3N B12078040 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B12078040
M. Wt: 298.48 g/mol
InChI Key: JBENESHYLFBIJO-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile is a halogenated aromatic nitrile compound characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and trifluoromethyl (CF₃) groups at positions 3, 4, and 5, respectively, along with an acetonitrile (-CH₂CN) side chain. This combination of electron-withdrawing groups (EWGs) confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H4BrClF3N

Molecular Weight

298.48 g/mol

IUPAC Name

2-[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrClF3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2

InChI Key

JBENESHYLFBIJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Notes
3-Bromo-4-chloro-5-(CF₃)phenylacetonitrile ~284.45* Br (3), Cl (4), CF₃ (5) High EWG density → electrophilic aromatic substitution hindered
3-(Trifluoromethyl)phenylacetonitrile 185.14 CF₃ (3) Faster nitrile hydrolysis due to lower steric bulk
2-(3-Bromo-4-fluorophenyl)acetonitrile ~214.03 Br (3), F (4) Fluorine’s smaller size allows easier meta-directing reactions

*Estimated based on atomic composition.

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)phenylacetonitrile (commonly referred to as BTCP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BTCP is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a phenylacetonitrile backbone. Its molecular formula is C9H6BrClF3NC_9H_6BrClF_3N. The presence of these halogen substituents enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Properties

Research has indicated that BTCP exhibits significant anticancer activity. It has been shown to inhibit specific serine proteases that play critical roles in cancer cell invasion and metastasis. For instance, studies have demonstrated that derivatives of BTCP can modulate enzymatic activity, thereby influencing cellular processes associated with tumor growth.

  • Mechanism of Action : BTCP's mechanism involves the inhibition of serine proteases, which are crucial for the degradation of extracellular matrix components. This inhibition can prevent cancer cells from invading surrounding tissues and metastasizing to distant sites .

2. Antimicrobial Activity

In addition to its anticancer properties, BTCP has been evaluated for its antimicrobial efficacy. Preliminary studies suggest that compounds with similar structures exhibit moderate activity against various bacterial strains and fungi.

  • In Vitro Studies : In vitro tests have shown that BTCP derivatives possess antibacterial properties against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate a potential for development as an antimicrobial agent .

Case Study 1: Cancer Cell Line Inhibition

In a study involving human cancer cell lines, BTCP was tested for its ability to inhibit cell proliferation. The results indicated that treatment with BTCP led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Table 1: Effect of BTCP on cancer cell viability

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of BTCP against several bacterial strains. The study utilized the agar diffusion method to evaluate the zone of inhibition.

Bacterial StrainZone of Inhibition (mm)
E. coli15
Bacillus cereus20
Candida albicans12

Table 2: Antimicrobial activity of BTCP

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